N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE
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Overview
Description
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole is then further functionalized through various chemical reactions to introduce the desired substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) are employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Its pharmacological properties are being explored for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication, protein synthesis, and cell division. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest in oncology research .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
Phenoxymethylbenzimidazole: A derivative with enhanced antimicrobial properties.
Imidazole: Another heterocyclic compound with similar chemical properties but different biological activities.
Uniqueness
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-16(2)20-12-9-17(3)13-24(20)31-15-25(30)27-23-14-19(11-10-18(23)4)26-28-21-7-5-6-8-22(21)29-26/h5-14,16H,15H2,1-4H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWRFSYNXJPGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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